molecular formula C7H10N2O B13733622 3-Amino-2-(methylamino)phenol

3-Amino-2-(methylamino)phenol

Cat. No.: B13733622
M. Wt: 138.17 g/mol
InChI Key: TZULHIYGGNIFGD-UHFFFAOYSA-N
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Description

3-Amino-2-(methylamino)phenol is an organic compound with the molecular formula C7H10N2O It is a derivative of phenol, characterized by the presence of both amino and methylamino groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(methylamino)phenol typically involves the nitration of 2-methylaminophenol followed by reduction. The nitration process introduces a nitro group into the aromatic ring, which is subsequently reduced to an amino group. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid as catalysts. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder and hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(methylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents into the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenols or other substituted phenols.

Scientific Research Applications

3-Amino-2-(methylamino)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-(methylamino)phenol involves its interaction with molecular targets such as enzymes and receptors. The amino and methylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also undergo redox reactions, contributing to its antioxidant properties. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methylphenol: Similar structure but with different positioning of the amino and methyl groups.

    3-Amino-2-methylphenol: Lacks the methylamino group.

    4-Amino-2-(methylamino)phenol: Different positioning of the amino and methylamino groups.

Uniqueness

3-Amino-2-(methylamino)phenol is unique due to the presence of both amino and methylamino groups on the benzene ring, which imparts distinct chemical properties and reactivity. This unique structure allows for specific interactions with biological molecules and makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3-amino-2-(methylamino)phenol

InChI

InChI=1S/C7H10N2O/c1-9-7-5(8)3-2-4-6(7)10/h2-4,9-10H,8H2,1H3

InChI Key

TZULHIYGGNIFGD-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC=C1O)N

Origin of Product

United States

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